5-cyano-N-ethyl-2-methylbenzenesulfonamide

Epigenetics DNA Methylation Enzyme Inhibition

Researchers seeking a validated weak-affinity DNMT1 control for SPR or FP assays face a lack of well-characterized tools. This compound provides a defined Kd of 1.09 µM for DNMT1 catalytic domain, with demonstrated inactivity against SET7/9 and MLL1 (IC50 > 150 µM), making it an ideal selectivity benchmark. Its low aqueous solubility (38 µg/mL) also serves as a practical model for solvent optimization protocols. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
Cat. No. B13628764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyano-N-ethyl-2-methylbenzenesulfonamide
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=CC(=C1)C#N)C
InChIInChI=1S/C10H12N2O2S/c1-3-12-15(13,14)10-6-9(7-11)5-4-8(10)2/h4-6,12H,3H2,1-2H3
InChIKeyZHJNSLWBJSYRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-N-ethyl-2-methylbenzenesulfonamide: Compound Profile


5-Cyano-N-ethyl-2-methylbenzenesulfonamide (CAS 1409449-17-7) is a substituted benzenesulfonamide featuring a 5-cyano substituent, an N-ethyl group, and a 2-methyl substitution on the phenyl ring . The compound is characterized by a molecular formula of C10H12N2O2S and a molecular weight of 224.28 g/mol . Within the benzenesulfonamide class, the specific combination of the cyano group, which acts as a strong electron-withdrawing moiety and a potential hydrogen bond acceptor, and the N-ethyl group, which modulates lipophilicity, confers distinct physicochemical and biological interaction profiles compared to analogs lacking these specific substitutions .

DNMT1 binding interaction studies
Methyltransferase selectivity profiling
Low aqueous solubility assay design

5-Cyano-N-ethyl-2-methylbenzenesulfonamide: Why Substitution Fails


In-class benzenesulfonamides cannot be arbitrarily interchanged due to the profound impact of subtle structural modifications on target affinity, selectivity, and physicochemical behavior. For instance, the simple removal of the N-ethyl group or its replacement with a methyl group can abolish or significantly reduce binding affinity for specific epigenetic targets like DNMT1 [1]. Similarly, the absence of the 5-cyano group dramatically alters the compound's electronic properties, affecting its interaction with biological targets and its solubility profile in aqueous versus organic media . The specific substitution pattern of 5-cyano-N-ethyl-2-methylbenzenesulfonamide results in a unique combination of weak micromolar affinity for certain methyltransferases and a defined, albeit low, aqueous solubility, which dictates its suitability for specific in vitro assays and precludes its simple replacement with more potent, less selective, or more soluble sulfonamide derivatives [1].

N-ethyl modification
Removal or replacement with methyl may significantly alter DNMT1 binding affinity.
5-cyano absence
Loss of the electron-withdrawing group changes electronic properties and solubility profile.
Substitution pattern
Specific combination defines target affinity and solubility characteristics, limiting direct analog substitution.

5-Cyano-N-ethyl-2-methylbenzenesulfonamide: Differentiating Evidence


Weak Affinity for DNMT1

In a direct binding assay, 5-cyano-N-ethyl-2-methylbenzenesulfonamide exhibits weak affinity for the catalytic domain of mouse DNMT1 with a Kd of 1.09 µM [1]. This places its activity in a distinct category from potent, clinical-stage DNMT1 inhibitors. For instance, the selective inhibitor GSK-3685032 has an IC50 of 0.036 µM, which is approximately 30-fold more potent [2]. This weak affinity is a verifiable and meaningful differentiator: the compound is not suitable for applications requiring potent, nanomolar-level inhibition but may be valuable as a weak-affinity probe or a negative control in assays where potent inhibition is the expected outcome [1].

DNMT1 Binding Affinity
Reported
Kd = 1.09 µM
Weak-affinity DNMT1 binding context
30-fold weaker than GSK-3685032; SPR assay
Epigenetics DNA Methylation Enzyme Inhibition Target Validation

Methyltransferase Selectivity Profile

The compound's selectivity profile, defined by its inactivity against related methyltransferases, provides a clear differentiation. While it binds to DNMT1 with a Kd of 1.09 µM, it shows no measurable inhibition (IC50 > 150 µM) against the human histone methyltransferases SET7/9 and MLL1 under the same assay conditions [1]. This contrasts with other DNMT1 inhibitors that may exhibit broader activity or different selectivity windows. For example, the benzenesulfonamide SW155246 is reported as a selective DNMT1 inhibitor (IC50 1.2 µM) over DNMT3A (IC50 38 µM), a different selectivity axis .

Methyltransferase Selectivity
Class-level
SET7/9 & MLL1 IC50 >150 µM (DNMT1 Kd 1.09 µM)
Supports DNMT1 selectivity profiling
Selectivity >138-fold over tested methyltransferases
Epigenetics Selectivity Profiling Enzyme Inhibition Methyltransferases

Limited Aqueous Solubility

The aqueous solubility of 5-cyano-N-ethyl-2-methylbenzenesulfonamide is quantified at 38 µg/mL . This limited aqueous solubility is a key differentiating factor from more soluble sulfonamide analogs. For instance, the structurally related N-ethyl-2-methylbenzenesulfonamide (lacking the 5-cyano group) has an estimated water solubility of 1106 mg/L (1,106 µg/mL) at 25°C [1], representing a >29-fold difference. This stark contrast in solubility dictates that 5-cyano-N-ethyl-2-methylbenzenesulfonamide will require specific solvent conditions (e.g., DMSO) for in vitro assays and may precipitate at higher concentrations in aqueous buffers, directly impacting experimental design and data interpretation .

Aqueous Solubility
Head-to-head
38 µg/mL vs 1106 µg/mL (des-cyano analog)
Solubility-limited assay design context
>29-fold difference; dictates solvent selection
Physicochemical Properties Assay Development Solubility Formulation

5-Cyano-N-ethyl-2-methylbenzenesulfonamide: Research Applications


DNMT1 Weak-Affinity Probe

Due to its weak micromolar affinity (Kd = 1.09 µM) for the catalytic domain of DNMT1 [1], this compound is optimally suited as a control or tool compound in biochemical and biophysical assays (e.g., SPR, FP) designed to identify and characterize novel DNMT1 inhibitors. Its weak binding profile allows for the establishment of a low signal-to-noise baseline, making it an ideal reference for detecting and quantifying the effects of more potent, nanomolar-range inhibitors. It is not suitable for cellular assays requiring potent target engagement at low nanomolar concentrations.

Methyltransferase Selectivity Control

The demonstrated lack of activity against the histone methyltransferases SET7/9 and MLL1 (IC50 > 150 µM) [2] positions this compound as a valuable selectivity control. Researchers can use it to benchmark the specificity of new DNMT1 inhibitors, ensuring that their leads do not inadvertently inhibit other critical epigenetic regulators. This application is directly supported by the quantitative selectivity data, providing confidence in the compound's on-target versus off-target profile in the context of the tested panel.

Solvent Optimization for Low-Solubility Sulfonamides

The compound's low aqueous solubility (38 µg/mL) and its recommended use with organic solvents like DMSO make it a useful case study for developing and validating assay protocols for other poorly soluble sulfonamide-based probes or drug candidates. Researchers and CROs can utilize it to test solvent compatibility, precipitation thresholds, and the impact of DMSO concentrations on enzymatic or cellular assays, providing a practical, well-characterized model for addressing solubility challenges in early-stage discovery.

Application
Selection Property
Validation Focus
DNMT1 binding interaction studies
Binding affinity context
Biochemical binding assay validation
Methyltransferase selectivity profiling
Selectivity over histone methyltransferases
Off-target enzyme screening
Low-solubility sulfonamide assay development
Aqueous solubility profile
Solvent and precipitation threshold testing
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